[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multiple steps, including the formation of the tetrazole ring, the attachment of the phenyl group, and the incorporation of the piperazine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: This compound is unique due to its specific combination of functional groups and structural features.
This compound analogs: These compounds share similar structural features but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetrazole ring, phenyl group, and piperazine moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H24N6O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N6O/c1-18-23-24-25-28(18)21-11-9-20(10-12-21)22(29)27-16-14-26(15-17-27)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |
InChI Key |
LERXPVXRWGKNPM-VMPITWQZSA-N |
Isomeric SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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